2-(4-Butanoylpiperazinyl)ethyl butanoate
Description
2-(4-Butanoylpiperazinyl)ethyl butanoate is a piperazine-derived ester characterized by a butanoyl group (C₃H₇CO-) attached to the piperazine ring’s nitrogen and a butanoate (C₃H₇COO-) ester moiety linked via an ethyl chain. This compound combines the hydrogen-bonding capacity of the piperazine ring with the lipophilic properties of the butanoyl/butanoate groups, making it a candidate for applications in medicinal chemistry or agrochemicals.
Properties
Molecular Formula |
C14H26N2O3 |
|---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
2-(4-butanoylpiperazin-1-yl)ethyl butanoate |
InChI |
InChI=1S/C14H26N2O3/c1-3-5-13(17)16-9-7-15(8-10-16)11-12-19-14(18)6-4-2/h3-12H2,1-2H3 |
InChI Key |
FEUNDPFIAWTLPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CCOC(=O)CCC |
Synonyms |
2-(4-butanoylpiperazinyl)ethyl butanoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Data Table
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) | Notable Applications |
|---|---|---|---|---|
| 2-(4-Butanoylpiperazinyl)ethyl butanoate | ~313 | Butanoyl, butanoate | Moderate in organic solvents | Pharmaceutical intermediates |
| 2-(4-Diphenylmethylpiperazinyl)ethyl acetoacetate | ~438 | Diphenylmethyl, acetoacetate | Low in polar solvents | CNS drug synthesis |
| 2,2,6,6-Tetramethylpiperidin-4-yl butanoate | ~229 | Tetramethylpiperidine, butanoate | Low in water | Polymer stabilizers |
| 2-(4-Methyl-5-thiazolyl)ethyl butanoate | ~213 | Thiazole, butanoate | Moderate in lipids | Flavor/fragrance industries |
| Ethyl butanoate | ~116 | Ethyl, butanoate | High in ethanol | Soil fumigants, food additives |
Key Research Findings
Substituent Effects: Piperazine derivatives with butanoyl groups balance lipophilicity and hydrogen-bonding capacity, favoring drug-like properties. Bulkier groups (e.g., diphenylmethyl) hinder solubility but enhance receptor specificity .
Ester Chain Impact: Butanoate esters (C4) offer optimal lipophilicity for membrane penetration compared to shorter chains (e.g., acetate) or longer chains (e.g., hexanoate) .
Heterocyclic vs. Piperazine Cores :
- Thiazole-containing analogues prioritize aromatic interactions, whereas piperazine derivatives excel in modulating basicity and solubility .
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